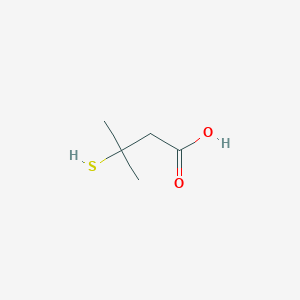3-Methyl-3-sulfanylbutanoic acid
CAS No.: 59729-24-7
Cat. No.: VC7984269
Molecular Formula: C5H10O2S
Molecular Weight: 134.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59729-24-7 |
|---|---|
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.2 g/mol |
| IUPAC Name | 3-methyl-3-sulfanylbutanoic acid |
| Standard InChI | InChI=1S/C5H10O2S/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) |
| Standard InChI Key | ZBQGMMDOBGOEHH-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)O)S |
| Canonical SMILES | CC(C)(CC(=O)O)S |
Introduction
Structural Characteristics and Nomenclature
3-Methyl-3-sulfanylbutanoic acid belongs to the class of branched-chain thioether carboxylic acids. Its IUPAC name derives from a four-carbon butanoic acid backbone, with a methyl group and a sulfanyl (thiol) substituent at the third carbon position. The molecular formula is C₅H₁₀O₂S, with a molar mass of 134.20 g/mol. The presence of both polar (carboxylic acid, thiol) and nonpolar (methyl) groups confers amphiphilic properties, influencing solubility and reactivity .
The compound’s stereochemistry is undefined in current literature, but its synthetic precursors, such as (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid, suggest potential chiral centers . Computational modeling predicts a tetrahedral geometry around the sulfur atom, with possible tautomerization between thiol and thione forms under specific conditions.
Synthesis and Production Methods
Conventional Synthetic Routes
While no direct synthesis of 3-methyl-3-sulfanylbutanoic acid is documented, analogous pathways for related sulfanyl acids provide a framework. A patent describing the preparation of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid offers insights into scalable methods . Although the target compound in the patent features a sulfino (-SO) group, reductive desulfurization or thiolation reactions could theoretically convert such intermediates into sulfanyl derivatives.
Key steps from the patent include:
-
Alkaline Hydrolysis: Reacting sulbactam (a β-lactamase inhibitor) with sodium hydroxide in ethanol at 20–25°C .
-
Crystallization: Cooling the reaction mixture to 10°C to precipitate the product, achieving >95% purity .
Adapting this approach, 3-methyl-3-sulfanylbutanoic acid might be synthesized via:
-
Thiolation of 3-Methyl-3-sulfinylbutanoic Acid: Using reducing agents like triphenylphosphine to convert sulfinyl to sulfanyl groups.
-
Direct Alkylation: Introducing a methyl group to 3-sulfanylbutanoic acid through Friedel-Crafts alkylation.
Challenges in Purification
The compound’s amphiphilic nature complicates isolation. Polar solvents (e.g., ethanol, water) partially dissolve it, while nonpolar solvents (e.g., hexane) fail to solubilize the carboxylic acid moiety. Patent data suggest that controlled crystallization in ethanol at low temperatures (5–10°C) effectively isolates sulfanyl derivatives .
Physicochemical Properties
Solubility and Stability
Experimental data for 3-methyl-3-sulfanylbutanoic acid are scarce, but related compounds provide clues:
The thiol group’s susceptibility to oxidation necessitates inert storage conditions. Safety data for (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid recommend argon atmospheres and temperatures below -20°C for long-term stability .
Biological and Pharmacological Relevance
Enzyme Inhibition
The carboxylic acid and thiol groups may chelate metal ions in enzyme active sites. Patent literature highlights sulfanyl acids as intermediates in β-lactamase inhibitor synthesis , implying potential roles in combating antibiotic resistance.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s bifunctional reactivity (acid + thiol) makes it valuable for synthesizing:
-
Thioester Prodrugs: Enhancing membrane permeability of antiviral agents.
-
Metal Chelators: Treating heavy metal poisoning via dative bonding with Pb²⁺ or Hg²⁺.
Flavor and Fragrance Industry
Sulfanyl compounds contribute to savory aromas in foods. 3-Methyl-3-sulfanylbutanoic acid’s structural kinship with 3-mercaptohexanol (a wine aroma compound) suggests utility in flavor enhancers.
Future Research Directions
-
Synthetic Optimization: Developing one-pot methods to avoid unstable intermediates.
-
Biological Screening: Testing against multidrug-resistant pathogens and cancer cell lines.
-
Thermodynamic Studies: Measuring exact solubility parameters and partition coefficients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume